molecular formula C18H19FN2O B7178263 2-fluoro-N-(1-phenylpiperidin-3-yl)benzamide

2-fluoro-N-(1-phenylpiperidin-3-yl)benzamide

Cat. No.: B7178263
M. Wt: 298.4 g/mol
InChI Key: VXPYYNRSQSBMDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-phenylpiperidin-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and real-time monitoring can optimize reaction conditions and scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alkanes or alcohols

    Substitution: Formation of substituted piperidine derivatives

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-phenylpiperidin-3-yl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Properties

IUPAC Name

2-fluoro-N-(1-phenylpiperidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-17-11-5-4-10-16(17)18(22)20-14-7-6-12-21(13-14)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPYYNRSQSBMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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